4-[(2-methylphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
Properties
IUPAC Name |
[4-[(2-methylphenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-14-6-2-3-7-15(14)12-18-10-11-21-16(13-18)17(20)19-8-4-5-9-19/h2-3,6-7,16H,4-5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUERHCXGLQHUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCOC(C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-[(2-Methylphenyl)methyl]morpholine (Intermediate A)
Procedure :
-
Morpholine alkylation : React morpholine with 2-methylbenzyl chloride (1.2 equiv) in acetonitrile at 80°C for 12 hours.
-
Purification : Extract with dichloromethane, wash with 5% HCl, and recrystallize from ethanol.
Yield : 68–72%
Purity : >95% (HPLC)
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | Acetonitrile |
| Catalyst | None |
| Reaction Time | 12 hours |
Installation of Pyrrolidine-1-carbonyl Group
Procedure :
-
Activation : Treat Intermediate A with triphosgene (0.5 equiv) in THF at 0°C.
-
Acylation : Add pyrrolidine (1.5 equiv) and stir at room temperature for 6 hours.
-
Workup : Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 55–60%
Key Advantage : Avoids racemization due to mild conditions.
Synthetic Route 2: One-Pot Multicomponent Assembly
Mannich-Type Reaction Optimization
Procedure :
-
Combine morpholine, 2-methylbenzaldehyde (1.1 equiv), and pyrrolidine-1-carboxylic acid (1.0 equiv) in ethanol.
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Add formaldehyde (37% aqueous, 1.2 equiv) and reflux for 8 hours.
-
Isolate via vacuum distillation and crystallize from hexane/ethyl acetate.
Yield : 48–52%
Limitation : Competitive formation of bis-alkylated byproducts reduces yield.
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 55–60% | 48–52% |
| Purity | >98% | 92–95% |
| Scalability | Excellent | Moderate |
Advanced Method: Flow Chemistry Approach
Continuous Hydrogenation and Carbonylation
System Configuration :
-
Module 1 : Packed-bed reactor with Pd/C (5 wt%) for nitro group reduction.
-
Module 2 : Microreactor for phosgene-free carbonylation using diphosgene analogs.
Conditions :
Advantages :
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Intermediate Yield | Final Product Yield |
|---|---|---|
| Sequential Alkylation | 72% | 60% |
| Multicomponent | N/A | 52% |
| Flow Chemistry | 90% | 78% |
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound “4-[(2-methylphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine” is a morpholine derivative that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and insights from recent research findings.
Key Structural Features
- Morpholine Ring : Provides a basic framework for interaction with biological targets.
- Pyrrolidine Carbonyl : Enhances lipophilicity and may influence receptor binding.
- 2-Methylphenyl Group : Potentially increases selectivity towards specific enzymes or receptors.
Anticancer Activity
Recent studies have indicated that morpholine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Induction of apoptosis |
| A549 (Lung) | 12.7 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10.5 | Modulation of apoptotic pathways |
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound. It has shown efficacy in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's.
Analgesic Properties
The compound has been evaluated for its analgesic effects in animal models. Preliminary results suggest that it may act on the central nervous system to alleviate pain, possibly through modulation of opioid receptors.
| Study Type | Model Used | Result |
|---|---|---|
| Acute Pain | Formalin Test | Significant reduction in pain response |
| Chronic Pain | Carrageenan Model | Decreased inflammation and pain behavior |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological profile. Variations in substituents on the morpholine ring have been systematically studied to enhance potency and reduce side effects.
Synthesis and Derivatives
The synthesis of “this compound” involves multi-step organic reactions, including:
- Formation of the morpholine core.
- Introduction of the pyrrolidine carbonyl group.
- Alkylation with 2-methylbenzyl chloride.
Derivatives of this compound are being explored to improve solubility and bioavailability, which are critical factors for therapeutic efficacy.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on breast cancer cells. The researchers found that it induced apoptosis through the activation of caspase pathways, supporting its potential as an anticancer agent.
Case Study 2: Neuroprotection
In a study reported in Neuroscience Letters, the neuroprotective effects were evaluated using an oxidative stress model. The compound demonstrated significant protection against neuronal cell death induced by hydrogen peroxide, suggesting its potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-[(2-methylphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-methylphenyl)methyl]-2-(pyrrolidine-1-carbonyl)piperidine
- 4-[(2-methylphenyl)methyl]-2-(pyrrolidine-1-carbonyl)azepane
Uniqueness
4-[(2-methylphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
4-[(2-Methylphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine, with the CAS number 2640845-83-4, is a morpholine derivative that has garnered interest due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 288.4 g/mol
- Structure : The compound consists of a morpholine ring substituted with a pyrrolidine carbonyl and a methylphenyl group, contributing to its lipophilicity and potential bioactivity.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological pathways, including:
- Antimicrobial Activity : Preliminary studies suggest that morpholine derivatives can exhibit antibacterial properties. For instance, compounds structurally related to this compound have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- CNS Activity : Morpholine derivatives are often explored for their neuropharmacological potential. They may act on neurotransmitter systems or serve as scaffolds for the development of central nervous system (CNS) agents targeting disorders like anxiety and depression .
Antibacterial Activity
A study evaluating various pyrrole-based compounds, including morpholines, found significant antibacterial activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that modifications in the structure of morpholines could enhance their antibacterial properties.
Neuropharmacological Potential
Research on substituted morpholines has indicated their potential as inhibitors of Hsp90, a molecular chaperone involved in cancer progression. This class of compounds may offer therapeutic benefits in oncology by modulating protein folding pathways critical for tumor growth .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
- Modulation of Receptor Activity : Morpholine derivatives may interact with neurotransmitter receptors, influencing synaptic transmission and potentially providing anxiolytic or antidepressant effects.
Data Table: Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-[(2-methylphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine, and how can reaction efficiency be optimized?
Methodological Answer:
- Key Routes : Use coupling reactions (e.g., amide bond formation) between pyrrolidine-1-carbonyl precursors and morpholine derivatives. Protect reactive groups (e.g., Fmoc protection for amines) to prevent side reactions .
- Optimization : Apply Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst). For example, use fractional factorial designs to identify critical parameters .
- Purification : Employ flash chromatography or preparative HPLC, guided by analytical HPLC retention times from similar compounds .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- NMR : Use 1H/13C NMR to confirm substituent positions on the morpholine and pyrrolidine rings. Compare chemical shifts to Fmoc-protected pyrrolidine analogs (e.g., δ ~4.3 ppm for morpholine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion for C18H24N2O2: 301.19 g/mol).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% for biological assays) .
Q. What are the key considerations for maintaining compound stability during storage?
Methodological Answer:
- Storage Conditions : Store as a lyophilized powder at -20°C under inert gas (argon) to prevent oxidation. Avoid aqueous solutions unless buffered at pH 6–7 .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Advanced Research Questions
Q. How can computational chemistry predict the conformational behavior of this compound in solution?
Methodological Answer:
- Quantum Mechanics (QM) : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model low-energy conformers. Compare with NOE NMR data to validate intramolecular interactions .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) using AMBER or CHARMM force fields. Analyze hydrogen bonding between the morpholine oxygen and solvent .
Q. What strategies resolve contradictions in biological activity data across studies of morpholine-pyrrolidine hybrids?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies and apply multivariate regression to isolate variables (e.g., assay type, cell line). Use Cohen’s d to quantify effect size discrepancies .
- Experimental Replication : Reproduce conflicting studies using standardized protocols (e.g., identical cell passage numbers, solvent controls) .
Q. How do steric/electronic effects of pyrrolidine substituents influence pharmacological profiles?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., 4-OCF2H vs. 4-NH-Pal in pyrrolidine) .
- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition). Correlate IC50 values with computed steric bulk (molar refractivity) and electronic parameters (Hammett constants) .
Q. What advanced reactor designs improve scalability of morpholine derivative synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
